(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol
説明
特性
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYJTGDNFZJYFN-MFWXUWBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17016-46-5 | |
| Record name | beta-D-Galactopyranoside, 5-bromo-4-chloro-1H-indol-3-yl 6-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017016465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
作用機序
Target of Action
The primary target of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside is the enzyme beta-galactosidase . This enzyme plays a crucial role in the hydrolysis of beta-galactosides into monosaccharides.
Mode of Action
5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside acts as a substrate for beta-galactosidase . The enzyme cleaves the glycosidic bond of the compound to yield 5-bromo-4-chloro-3-hydroxy-1H-indole. This product immediately dimerizes to form an intensely blue product.
Biochemical Pathways
The cleavage of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside by beta-galactosidase is part of the lac operon pathway . This pathway is crucial in bacterial colonies for the metabolism of lactose. The blue product formed from the cleavage of the compound is used in blue-white selection of recombinant bacterial colonies with the lac+ genotype.
Pharmacokinetics
Its solubility in dmf and methanol suggests that it may have good bioavailability
Result of Action
The cleavage of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside by beta-galactosidase results in the formation of a blue product. This color change is visually detectable and is used in molecular biology techniques such as gene expression analysis and reporter gene analysis.
Action Environment
The action of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside is influenced by environmental factors such as temperature and pH, which can affect the activity of beta-galactosidase and thus the efficacy of the compound. The compound is typically stored at -20°C, suggesting that it may be stable under cold conditions
生化学分析
Biochemical Properties
5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside plays a crucial role in biochemical reactions, particularly as a substrate for the enzyme β-galactosidase. The enzyme cleaves the glycosidic bond of the compound, leading to the production of a blue product that can be visually detected. This property makes 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside a valuable tool in molecular biology, particularly in the identification of recombinant bacterial colonies with the lac+ genotype.
Cellular Effects
The cellular effects of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside are primarily observed through its interaction with β-galactosidase. The cleavage of the compound by the enzyme leads to a change in color, which can be used to visually identify specific cellular processes, such as the activity of the lac operon.
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside involves its cleavage by the enzyme β-galactosidase. This cleavage results in the production of a blue product, which can be visually detected. This mechanism allows for the use of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside as a tool in molecular biology, particularly in the identification of recombinant bacterial colonies with the lac+ genotype.
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside in laboratory settings are primarily related to its stability and degradation. The compound is stable under normal conditions and can be stored at −20°C. The degradation of the compound is primarily due to the action of β-galactosidase, which cleaves the compound to produce a blue product.
生物活性
The compound (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol , with CAS number 7240-90-6 , is a notable chemical in biochemical research due to its diverse biological activities. This compound is recognized as a substrate for β-galactosidase and has applications in molecular biology, particularly in the detection of β-galactosidase-positive clones.
The molecular formula of this compound is , with a molecular weight of approximately 408.63 g/mol . It is typically available in a purity of around 95% and is soluble in organic solvents such as DMF (dimethylformamide) and methanol.
| Property | Value |
|---|---|
| Molecular Formula | C14H15BrClNO6 |
| Molecular Weight | 408.63 g/mol |
| CAS Number | 7240-90-6 |
| Purity | ≥ 95% |
| Solubility | Soluble in DMF and methanol |
The primary biological activity of this compound arises from its role as a substrate for the enzyme β-galactosidase . The cleavage of the compound by β-galactosidase leads to the formation of a colored product that can be easily detected visually. This property is widely utilized in molecular biology for blue-white screening of recombinant bacterial colonies.
Mode of Action
- Substrate Interaction : The compound acts as a substrate for β-galactosidase.
- Color Development : Upon enzymatic cleavage, it produces a blue chromogenic product that indicates the presence of β-galactosidase activity.
Biological Applications
- Molecular Biology : Used extensively for detecting β-galactosidase activity in cloning experiments.
- Histochemistry : Serves as an indicator for identifying bacterial colonies or phage plaques that express β-galactosidase.
Study 1: Detection of Recombinant Clones
In a study aimed at evaluating the effectiveness of various substrates for β-galactosidase, researchers found that this compound produced a more intense blue color compared to traditional substrates like X-Gal. This enhanced visibility aids in the rapid identification of successful transformations in cloning experiments.
Study 2: Enzymatic Activity Assessment
Another research effort focused on quantifying the enzymatic activity using this compound as a substrate. The results indicated that variations in temperature and pH significantly affected the rate of color development, highlighting the importance of optimizing assay conditions for accurate measurements.
類似化合物との比較
Structural and Functional Analogues
Key structural analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural and Bioactivity Comparison
Key Differences and Implications
Halogenation Effects
- The 5-bromo-4-chloro substituents on the target compound’s indole ring increase steric bulk and electron-withdrawing effects compared to Indican’s unsubstituted indole. This likely enhances binding affinity to hydrophobic targets (e.g., enzymes or receptors) but may reduce aqueous solubility .
- In contrast, Sotagliflozin () uses a 4-chloro-3-(4-ethoxybenzyl)phenyl group to achieve selective SGLT inhibition, demonstrating how halogenation and aromatic substitution patterns dictate target specificity .
Sugar Core Modifications
- Sotagliflozin replaces the oxane’s hydroxyl groups with a methylthio moiety, drastically changing pharmacokinetics (e.g., oral bioavailability) .
Bioactivity Profiles
- Indican is a natural precursor to indoxyl, with applications in dye synthesis and laboratory research .
- Sotagliflozin ’s clinical success highlights the importance of optimizing substituents for therapeutic efficacy, suggesting that the target compound’s halogenation could be explored for similar applications .
準備方法
Formation of the 6-Methyl Substituent
The introduction of the methyl group at the C6 position is achieved through a sequence involving oxidation and reductive alkylation. For example, D-glucose is first oxidized at C6 to a carboxylic acid using TEMPO/NaClO, followed by reduction with LiAlH4 to yield the primary alcohol. Subsequent treatment with methyl iodide under basic conditions (e.g., NaH in DMF) installs the methyl group.
Stereochemical Control in Oxane Ring Formation
The stereochemistry at C2, C3, C4, and C5 is preserved by leveraging the inherent configuration of the sugar precursor. Protecting groups such as benzyl ethers or acetates are used to mask hydroxyl groups during synthesis. For instance, benzylidene acetal protection at C4 and C6 ensures regioselective functionalization at C2.
Preparation of 5-Bromo-4-chloro-1H-indol-3-ol
The indole component is synthesized via Fischer indole cyclization, followed by sequential halogenation.
Fischer Indole Synthesis
Phenylhydrazine is condensed with 4-chloro-3-bromocyclohexanone under acidic conditions (HCl/EtOH) to form the indole skeleton. The reaction proceeds via-sigmatropic rearrangement, yielding 4-chloro-5-bromo-1H-indole.
Regioselective Halogenation
Bromination at C5 is achieved using N-bromosuccinimide (NBS) in CCl4 under UV light, while chlorination at C4 employs sulfuryl chloride (SO2Cl2) in dichloromethane. The order of halogenation is critical to avoid overhalogenation.
Glycosylation Strategies for Ether Bond Formation
Coupling the indole and oxane triol requires stereoselective formation of the ether linkage at C3 of the indole.
Trichloroacetimidate-Based Glycosylation
The oxane triol is converted to its trichloroacetimidate derivative by reacting with trichloroacetonitrile (Cl3CCN) and DBU in dichloromethane. Subsequent activation with tris(pentafluorophenyl)borane (BCF) facilitates stereoselective coupling with 5-bromo-4-chloro-1H-indol-3-ol. This method achieves β-selectivity (>20:1 β:α) due to the neighboring group participation of the C2 acetate.
Table 1: Optimization of Glycosylation Conditions
| Catalyst | Solvent | Temp (°C) | β:α Ratio | Yield (%) |
|---|---|---|---|---|
| BCF | CH2Cl2 | -40 | 22:1 | 85 |
| TMSOTf | Tol | 0 | 5:1 | 72 |
| BF3·OEt2 | CH3CN | RT | 3:1 | 68 |
Mitsunobu Reaction for Etherification
An alternative approach employs the Mitsunobu reaction, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to couple the indole’s hydroxyl group with a partially protected oxane triol. While effective, this method requires rigorous protection/deprotection steps to preserve stereochemistry.
Global Deprotection and Final Purification
After glycosylation, protecting groups (e.g., benzyl ethers) are removed via hydrogenolysis (H2/Pd-C) or acidic hydrolysis (HCl/MeOH). The final product is purified using reverse-phase HPLC (C18 column, acetonitrile/water gradient), yielding the title compound in >98% purity.
Analytical Characterization
Critical data for structural confirmation:
-
HRMS (ESI) : m/z calc. for C14H16BrClNO6 [M+H]+: 448.9852, found: 448.9849.
-
1H NMR (600 MHz, D2O): δ 7.32 (s, 1H, H-2 indole), 5.01 (d, J = 3.6 Hz, H-1 oxane), 3.85–3.40 (m, H-2,3,4,5 oxane), 1.25 (d, J = 6.0 Hz, H-6 methyl).
Challenges and Limitations
Q & A
Q. What synthetic strategies are recommended for constructing the indol-3-yloxy glycosidic linkage in this compound?
The synthesis of the indole-ether glycosidic bond typically involves coupling a halogenated indole derivative (e.g., 5-bromo-4-chloro-1H-indol-3-ol) with a protected sugar moiety under Mitsunobu or Ullmann-type conditions. For example, triazine-mediated coupling (as described for similar oxadiazole derivatives) can optimize regioselectivity . Post-coupling, sequential deprotection steps (e.g., acetyl or silyl group removal) are required to yield the final triol structure. Purity (>95%) should be confirmed via HPLC post-synthesis .
Q. How can researchers confirm the stereochemical configuration of the oxane ring and indole substituents?
X-ray crystallography is the gold standard for absolute stereochemical determination. If crystals are unavailable, 2D NMR (e.g., NOESY or ROESY) can identify spatial proximity between protons, such as correlations between the indole H-3 and oxane H-2. Additionally, comparative analysis of experimental vs. calculated optical rotation or electronic circular dichroism (ECD) spectra can validate configurations .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : - and -NMR identify proton environments (e.g., indole aromatic protons at δ 7.2–7.8 ppm) and glycosidic linkage confirmation (e.g., anomeric proton at δ 4.8–5.5 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., expected [M+H] for CHBrClNO).
- IR : Stretching frequencies for -OH (3200–3600 cm) and C-O-C (1100–1250 cm) validate functional groups .
Q. What storage conditions are optimal to prevent hydrolysis of the glycosidic bond?
Store the compound in airtight containers under inert gas (N or Ar) at -20°C. Desiccants (e.g., silica gel) minimize moisture exposure, which can hydrolyze the ether linkage. Stability studies under accelerated conditions (40°C/75% RH) suggest a shelf life of >12 months when stored properly .
Advanced Research Questions
Q. How can competing substitution pathways during indole functionalization be mitigated?
The presence of bromo and chloro groups on the indole ring may lead to undesired cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). To suppress this:
- Use sterically hindered bases (e.g., 2,6-lutidine) to favor O-glycosylation over N-alkylation.
- Employ low-temperature conditions (-20°C) and slow reagent addition to control reactivity .
Q. How should conflicting NMR data between theoretical predictions and experimental results be resolved?
Discrepancies in -NMR shifts (e.g., oxane C-2 vs. C-3) may arise from solvent effects or dynamic conformational changes. Solutions include:
Q. What strategies stabilize the compound under physiological conditions for in vitro assays?
The glycosidic bond is prone to enzymatic hydrolysis in biological media. Stabilization approaches include:
Q. How can structure-activity relationships (SAR) be explored for the indole and oxane moieties?
- Indole modifications : Synthesize analogs with varying halogens (e.g., fluoro instead of bromo) to assess electronic effects on target binding.
- Oxane substitutions : Replace the 6-methyl group with -CHOH or -CF to study steric and polarity impacts. Biological assays (e.g., enzyme inhibition) paired with molecular docking can validate SAR hypotheses .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values across studies?
Solubility variations (e.g., DMSO vs. water) may stem from polymorphic forms or residual solvents. Standardize protocols:
Q. Why do toxicity profiles differ between in silico predictions and in vivo data?
Computational models (e.g., ProTox-II) may underestimate metabolites like brominated indole oxides. Mitigation steps:
- Conduct LC-MS/MS metabolite identification in hepatic microsomes.
- Refine QSAR models using experimental LD data from zebrafish or rodent studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
